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Ethyltrifluorosilane

CVD precursor volatility vapor delivery low-temperature deposition

Ethyltrifluorosilane (ETFS), formula C₂H₅SiF₃, is a volatile organofluorosilane (boiling point −4.2 °C, molecular weight 114.14 g·mol⁻¹) belonging to the alkyltrifluorosilane homologous series, first synthesized via the Swarts fluorination of ethyltrichlorosilane with SbF₃. Characterized by three hydrolytically labile Si–F bonds and one Si–C bond, ETFS occupies a distinct position among silicon-based precursors, surface modifiers, and synthetic intermediates.

Molecular Formula C2H5F3Si
Molecular Weight 114.14 g/mol
CAS No. 353-89-9
Cat. No. B1626150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyltrifluorosilane
CAS353-89-9
Molecular FormulaC2H5F3Si
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC[Si](F)(F)F
InChIInChI=1S/C2H5F3Si/c1-2-6(3,4)5/h2H2,1H3
InChIKeyNHOREJPMXSLGGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyltrifluorosilane (CAS 353-89-9): Physicochemical Baseline for Procurement-Specification and Comparator Selection


Ethyltrifluorosilane (ETFS), formula C₂H₅SiF₃, is a volatile organofluorosilane (boiling point −4.2 °C, molecular weight 114.14 g·mol⁻¹) belonging to the alkyltrifluorosilane homologous series, first synthesized via the Swarts fluorination of ethyltrichlorosilane with SbF₃ [1]. Characterized by three hydrolytically labile Si–F bonds and one Si–C bond, ETFS occupies a distinct position among silicon-based precursors, surface modifiers, and synthetic intermediates. Its closest structural analogs—ethyltrichlorosilane, methyltrifluorosilane, n-propyltrifluorosilane, and ethyltrialkoxysilanes—differ markedly in volatility, bond energetics, and hydrolysis thermodynamics, making direct substitution non-trivial [2].

Why Ethyltrifluorosilane Cannot Be Interchanged with Its Chlorosilane, Methyl-Series, or Alkoxy Analogs


Alkylsilanes sharing the same silicon oxidation state but differing in hydrolyzable ligand (F vs. Cl vs. OR) or alkyl chain length display fundamentally divergent physical properties, reaction energetics, and bond-cleavage selectivity [1]. Replacing ETFS with ethyltrichlorosilane shifts the boiling point by over 100 °C and converts hydrolysis from endothermic and controllable to exothermic and cascade-prone. Substituting methyltrifluorosilane for ETFS alters the weakest bond location from C–C to Si–C, redirecting photolytic and thermolytic decomposition pathways critical in laser isotope separation [2]. These differences are quantifiable and operationally consequential, as documented below.

Quantitative Differentiation Evidence for Ethyltrifluorosilane vs. Key Comparators


Boiling Point and Enthalpy of Vaporization: ETFS vs. Ethyltrichlorosilane

ETFS exhibits a boiling point 102.1 °C lower than its direct chlorosilane analog ethyltrichlorosilane (C₂H₅SiCl₃), accompanied by a 20.5% reduction in enthalpy of vaporization [1]. This places ETFS near ambient gaseous state at room temperature (it is described as a gas at room temperature and requires cooling for liquid handling), whereas the trichlorosilane requires substantial heating to achieve comparable vapor pressure [1]. The vapor pressure equation constants confirm the steep volatility gradient: for ETFS, log p(mm) = 7.865 − 1338/T; for ethyltrichlorosilane, log p(mm) = 7.420 − 1684.3/T [1].

CVD precursor volatility vapor delivery low-temperature deposition organofluorosilane

Infrared Photolytic Bond Cleavage Pathway: ETFS (C–C Cleavage) vs. Methyltrifluorosilane (Si–C Cleavage)

Under gas-phase infrared multiphoton dissociation (IRMPD) with a CO₂ laser, ETFS undergoes homolytic cleavage at the C1–C2 bond (bond energy ~86.5 kcal·mol⁻¹), whereas methyltrifluorosilane (MTFS, CH₃SiF₃) ruptures at the Si–C bond [1]. The C1–C2 bond energy in ETFS is comparable to ordinary alkane C–C bonds (propane C–C: 88.5 kcal·mol⁻¹; butane C2–C3: 86.8 kcal·mol⁻¹), indicating that the trifluorosilyl (TFS) group exerts minimal weakening influence on the adjacent carbon–carbon linkage [1]. This stands in marked contrast to MTFS, where the Si–C bond becomes the weakest link and the primary dissociation channel [1].

laser isotope separation IR multiphoton dissociation bond energetics silicon isotope enrichment

Hydrolysis Thermodynamics: Trifluorosilanes (Endothermic, Reversible) vs. Trichlorosilanes (Exothermic, Cascade-Driven)

Quantum mechanical calculations at the MP2 and B3LYP levels demonstrate that hydrolysis of trifluorosilanes (modeled as HSiF₃ and MeSiF₃) is highly endothermic, with a Gibbs free energy of +31.4 kJ·mol⁻¹ for the first substitution step in the gas phase, corresponding to an equilibrium constant of only 10⁻⁶ [1]. Each subsequent fluorine substitution becomes thermodynamically more unfavorable, and the equilibrium mixture in water (100-fold excess) is predicted to contain only ~2.3% disiloxane [1]. This contrasts fundamentally with trichlorosilane hydrolysis, where both hydrolysis and condensation are strongly favorable thermodynamically, and each subsequent chlorine substitution step is more facile than the preceding one, driving rapid and complete conversion to RSi(OH)₃ [1]. No significant thermodynamic difference was found between HSiF₃ and MeSiF₃, supporting the extrapolation to ETFS as a member of the trifluorosilane class [1].

controlled hydrolysis silanol synthesis surface silanization reaction thermodynamics

Octanol–Water Partition Coefficient (LogP): ETFS (1.4) vs. Methyltrifluorosilane (1.07)

The computed octanol–water partition coefficient (LogP) for ETFS is 1.4 [1], compared with 1.07 (KowWin estimated) for methyltrifluorosilane . This ΔLogP of 0.33 corresponds to approximately 2.1-fold greater partitioning into octanol, reflecting the incremental hydrophobicity conferred by the ethyl substituent relative to the methyl group. The LogP value provides a quantitative, structure-based predictor of hydrophobicity that guides selection of alkyltrifluorosilanes for surface modification applications where specific wetting behavior is required.

hydrophobicity surface modification partition coefficient coating design

Si–C Bond Strengthening by the Trifluorosilyl Group: Polar Effect Compared with Non-Fluorinated Alkylsilanes

The trifluorosilyl (TFS) group induces a pronounced polar effect that strengthens the silicon–carbon bond relative to non-fluorinated alkylsilane systems [1]. Experimental IR photolysis data and quantum chemical calculations demonstrate that the Si–C bond in ETFS is substantially reinforced, while the TFS group exerts only negligible influence on the adjacent C1–C2 bond (86.5 kcal·mol⁻¹, within 2% of ordinary alkane C–C values) [1]. This bond-strengthening effect is attributed to the highly ionic character of Si–F bonds, which contracts the silicon valence shell and increases positive charge on silicon, leading to shorter and stronger Si–C bonds—a phenomenon documented by Rempfer et al. across the (CH₃)₄₋ₙSiFₙ series [1].

Si–C bond energy polar effect trifluorosilyl substituent molecular stability

Procurement-Driven Application Scenarios for Ethyltrifluorosilane Based on Quantified Differentiation


Low-Temperature CVD/ALD Silicon-Containing Thin-Film Precursor

The −4.2 °C boiling point and 25.6 kJ·mol⁻¹ enthalpy of vaporization [1] position ETFS as a near-ambient gaseous silicon precursor suitable for plasma-enhanced CVD and ALD processes operating at low substrate temperatures (<450 °C). Unlike ethyltrichlorosilane (BP 97.9 °C), which requires heated delivery lines and bubblers above 100 °C to generate sufficient vapor pressure, ETFS can be delivered from a room-temperature or mildly cooled source with simple mass-flow control, reducing thermal budget and equipment complexity [1]. The Si–C bond strengthening by the TFS group additionally provides thermal robustness during vapor transport [2].

Silicon Isotope Separation by Infrared Multiphoton Dissociation (IRMPD)

The C1–C2 bond as the weakest link in ETFS (bond energy 86.5 kcal·mol⁻¹) [2] makes it a candidate for molecular laser isotope separation (MLIS) of silicon isotopes (²⁸Si, ²⁹Si, ³⁰Si). The cleavage pathway in ETFS differs fundamentally from methyltrifluorosilane, where Si–C homolysis dominates [2]. This divergence enables wavelength-selective strategies: ETFS can be paired with halogenated derivatives (e.g., 2-chloroethyltrifluorosilane, 1,2-dichloroethyltrifluorosilane) to tune IR absorption bands and dissociation yields for specific silicon isotope enrichment [2]. Organotrifluorosilanes have been explicitly identified as promising for silicon laser isotope separation [2].

Controlled Hydrolytic Generation of Silanols and Siloxane Oligomers

The endothermic hydrolysis of trifluorosilanes (ΔG = +31.4 kJ·mol⁻¹, K_eq = 10⁻⁶) [3] enables stoichiometric and stepwise control over Si–F conversion to Si–OH, in sharp contrast to chlorosilanes where hydrolysis proceeds rapidly and exothermically to full conversion [3]. This thermodynamic barrier allows ETFS to be used in moisture-sensitive formulations where delayed, triggered, or partial hydrolysis is desired—for example, in the synthesis of well-defined silanol intermediates, controlled sol–gel processes, or surface passivation treatments that require monolayer-level silanization rather than bulk polycondensation [3].

Hydrophobic Surface Modification with Tailored Alkyl-Chain Contribution

With a computed LogP of 1.4 [4], ETFS provides a quantifiably higher hydrophobicity contribution from the ethyl substituent compared with methyltrifluorosilane (LogP 1.07) . This incremental hydrophobicity, combined with the three Si–F groups that can covalently anchor to hydroxylated oxide surfaces (glass, silicon, metal oxides) via hydrolysis-condensation, makes ETFS suitable for gas-phase or solution-phase surface modification where a specific, intermediate level of water repellency is targeted. The controlled hydrolysis thermodynamics [3] further support monolayer-quality deposition rather than uncontrolled multilayer formation.

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